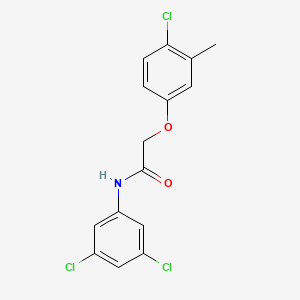

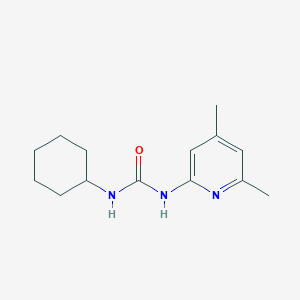

2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide is a synthetic compound that belongs to the class of herbicides known as aryloxyphenoxypropionates. It is commonly referred to as Dichlorprop-P or 2,4-DP. This herbicide is widely used in agriculture to control broadleaf weeds in crops such as cereals, maize, and grassland.

Mécanisme D'action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is an important enzyme in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide disrupts the production of these amino acids, leading to the eventual death of the target weeds.

Biochemical and Physiological Effects:

The use of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide can have both positive and negative effects on the environment. On the one hand, the herbicide can increase crop yields and reduce the need for manual weeding, thereby improving the efficiency of agricultural production. On the other hand, the herbicide can also have negative effects on non-target organisms such as insects, birds, and mammals. In addition, the herbicide can leach into groundwater and contaminate surface water, leading to potential health risks for humans and animals.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide in lab experiments has several advantages. The herbicide is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, the herbicide has a well-established mechanism of action, making it a useful tool for studying plant biochemistry and physiology. However, there are also limitations to the use of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide in lab experiments. The herbicide can have non-specific effects on plant growth and development, making it difficult to interpret the results of experiments. In addition, the herbicide can also have negative effects on non-target organisms, making it important to use caution when handling and disposing of the herbicide.

Orientations Futures

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide. One area of research is the development of new herbicides that are more selective and less harmful to non-target organisms. Another area of research is the study of the environmental fate and transport of the herbicide, including its potential to leach into groundwater and contaminate surface water. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide on plant growth and development, as well as its potential to affect human health and the environment.

Méthodes De Synthèse

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide involves the reaction of 3,5-dichloroaniline with 4-chloro-3-methylphenol in the presence of a base such as sodium hydroxide. The resulting product, 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide, is obtained by the reaction of the intermediate with acetyl chloride.

Applications De Recherche Scientifique

2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in crops such as cereals, maize, and grassland. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. The use of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to increase crop yields and reduce the need for manual weeding, thereby improving the efficiency of agricultural production.

Propriétés

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO2/c1-9-4-13(2-3-14(9)18)21-8-15(20)19-12-6-10(16)5-11(17)7-12/h2-7H,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBGAPCVUNMHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977855 |

Source

|

| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)ethanimidic acid | |

CAS RN |

6229-26-1 |

Source

|

| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(3,5-dichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)

![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)